molecular formula C13H15N3O B1520203 2-(Piperidin-4-yloxy)quinoxaline CAS No. 1185538-34-4

2-(Piperidin-4-yloxy)quinoxaline

Cat. No.: B1520203
CAS No.: 1185538-34-4
M. Wt: 229.28 g/mol
InChI Key: MNFOPDNGOVUXGD-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yloxy)quinoxaline” is a heterocyclic compound with the molecular formula C13H15N3O . It has a molecular weight of 229.28 g/mol . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H15N3O/c1-2-4-12-11(3-1)15-9-13(16-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 229.28 g/mol . The storage temperature is room temperature .

Scientific Research Applications

Cognitive Enhancement in Elderly Subjects

A study explored the effects of 1-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a derivative of 2-(Piperidin-4-yloxy)quinoxaline, on cognitive functions in elderly subjects. The research found that oral administration of CX516 significantly improved delayed recall in aged individuals, suggesting a potential application in enhancing cognitive functions among the elderly (Lynch et al., 1997).

Anticancer Activity

Several studies have demonstrated the anticancer properties of quinoxaline derivatives. One research synthesized novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, showing considerable growth inhibition of human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7 (Harishkumar et al., 2018). Another study highlighted the synthesis of 2-(benzimidazol-2-yl)quinoxalines with various pharmacophore groups, revealing promising activity against a wide range of cancer lines without causing significant toxicity to normal cells (Mamedov et al., 2022).

Antiviral and Interferon Inducing Ability

Research on new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, including derivatives with morpholine and 4-methyl-piperidine, indicated low toxicity, potent interferon inducers, and antiviral activities. These findings suggest the potential for developing effective antiviral agents based on quinoxaline derivatives (Shibinskaya et al., 2010).

Novel Quinoxaline Derivatives for Drug Development

A study on novel quinoxalinecarbonitrile 1,4-di-N-oxide derivatives explored their synthesis and in vitro activities, identifying compounds with potent hypoxic-cytotoxic agents for cancer treatment. This research underscores the versatility of quinoxaline derivatives in developing new therapeutic agents (Ortega et al., 2000).

Future Directions

Piperidines, including “2-(Piperidin-4-yloxy)quinoxaline”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary targets of 2-(Piperidin-4-yloxy)quinoxaline are currently unknown. This compound is a derivative of piperidine and quinoxaline , both of which have been extensively studied and found in various pharmaceuticals . .

Mode of Action

The mode of action of this compound is also not well-defined. Given its structural similarity to other piperidine and quinoxaline derivatives, it may interact with its targets in a similar manner. For instance, quinoxaline derivatives have been known to undergo acid-catalyzed rearrangements . .

Biochemical Pathways

Piperidine derivatives are known to participate in various intra- and intermolecular reactions , and quinoxaline derivatives have been implicated in several biological processes . .

Properties

IUPAC Name

2-piperidin-4-yloxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-4-12-11(3-1)15-9-13(16-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFOPDNGOVUXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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